2-Hydroxy-4-methylbenzohydrazide
Overview
Description
2-Hydroxy-4-methylbenzohydrazide is a biochemical compound used for proteomics research . It has a molecular formula of C8H10N2O2 and a molecular weight of 166.18 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C8H10N2O2 . This indicates that it contains 8 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dark place under an inert atmosphere .Scientific Research Applications
Crystal Structure Analysis
Cocrystal Analysis : The compound was analyzed in the context of cocrystal formation, focusing on the asymmetric unit containing 2-hydroxy-4-methyl-N-propanoylbenzohydrazide. This study examined intramolecular interactions and the stabilization of crystal structures through hydrogen bonds (Feng, Wang, & Lei, 2008).
Crystal Structure of Derivatives : Further analysis was performed on derivatives of the compound, highlighting the molecular conformation and interactions within the crystal structure, again emphasizing the role of hydrogen bonding in stabilizing these structures (Shen, Zhu, Shao, & Zhu, 2012).
Pharmaceutical and Chemical Applications
Antibacterial Activity : A series of hydrazone compounds derived from 4-methylbenzohydrazide were synthesized and characterized for their antibacterial activity against various bacteria strains. This highlights the potential pharmaceutical applications of derivatives of this compound (Lei et al., 2015).
Anticancer Properties : Amide–imine conjugates derived from 4-methyl-benzoic acid hydrazide were explored for their anticancer properties. These studies are crucial in understanding the potential use of these compounds in cancer treatment (Ta et al., 2019).
Enzymatic Bioremediation : A study on a bacterium capable of hydrolyzing carbendazim to 2-hydroxybenzimidazole suggests the use of this compound in bioremediation applications, particularly in detoxification activities (Pandey et al., 2010).
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have been studied for their anti-virulence potential against methicillin-resistant staphylococcus aureus (mrsa) and its clinical isolates .
Mode of Action
Related compounds have been shown to exhibit profound inhibitory activity against mrsa and its clinical isolates at sub-minimum inhibitory concentrations . They target the virulence regulatory genes such as sigB and saeS to attenuate the production of virulence arsenal in MRSA .
Result of Action
Related compounds have been shown to sensitize test pathogens and aid the functions of host immune responses .
Safety and Hazards
Future Directions
Given its antibacterial and antibiofilm activities, 2-Hydroxy-4-methylbenzohydrazide could serve as a lead structure for developing new antibacterial drugs against MRSA . Further studies incorporating in vivo analysis and omics technologies are required to explore the anti-virulence potential of this compound and its mode of action during MRSA infections .
Properties
IUPAC Name |
2-hydroxy-4-methylbenzohydrazide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-5-2-3-6(7(11)4-5)8(12)10-9/h2-4,11H,9H2,1H3,(H,10,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIPACNIYKFAUQO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NN)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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